5,7,3',4'-Tetramethoxyflavone

Melanogenesis Tyrosinase Inhibition Skin Pigmentation

5,7,3',4'-Tetramethoxyflavone (TMF) is not a generic flavone. Its unique 5,7,3',4'-methoxylation pattern is critical for its bioactivity, making it the essential reference standard for SAR studies. Minor substitution shifts drastically alter potency and selectivity, so only the precise chemical identity ensures experimental reproducibility. TMF is a versatile tool compound with a controlled IC50 of 8.6 μM in melanogenesis models and defined oral bioavailability (14.3% in rats), enabling robust in vivo dosing for chondroprotection research via β-catenin signaling. It serves as a key HPLC analytical standard for the quality control and standardization of Kaempferia parviflora extracts.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 855-97-0
Cat. No. B192521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,3',4'-Tetramethoxyflavone
CAS855-97-0
Synonyms3',4',5,7-tetramethoxyflavone
3',4',5,7-tetramethyl-luteolin
5,7,3',4'-tetramethylluteolin
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC
InChIInChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3
InChIKeyCLXVBVLQKLQNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7,3',4'-Tetramethoxyflavone (CAS 855-97-0): Polymethoxyflavone Baseline for Scientific Procurement


5,7,3',4'-Tetramethoxyflavone (TMF, CAS 855-97-0) is a fully methoxylated polymethoxyflavone (PMF) belonging to the flavonoid class [1]. It is naturally isolated from sources such as *Murraya exotica* and *Kaempferia parviflora* [2]. Its core structural feature is the presence of four methoxy groups at the 5, 7, 3', and 4' positions, which distinguishes it from other flavones with hydroxyl substitutions [1].

Why Substituting 5,7,3',4'-Tetramethoxyflavone with Other Methoxyflavones Fails in Preclinical Research


The biological activity of polymethoxyflavones (PMFs) is highly sensitive to the specific pattern of methoxylation. Even minor changes in the number or position of methoxy groups can drastically alter a compound's potency, target selectivity, and pharmacokinetic profile [1]. For instance, the substitution of a methoxy group for a hydroxyl group, or a shift in its position on the flavonoid backbone, can lead to significant differences in anti-inflammatory, anti-malarial, and cytotoxic activities [1]. Therefore, treating all methoxyflavones as interchangeable analogs is scientifically invalid; the precise chemical identity of 5,7,3',4'-Tetramethoxyflavone is critical for ensuring experimental reproducibility and achieving specific research outcomes [2].

Quantitative Differentiation of 5,7,3',4'-Tetramethoxyflavone: A Head-to-Head Evidence Guide


Melanogenesis Inhibition: 5,7,3',4'-Tetramethoxyflavone Matches Potency of 5-Hydroxy-7,3',4'-trimethoxyflavone

In a direct comparative study of compounds isolated from *Kaempferia parviflora*, 5,7,3',4'-Tetramethoxyflavone (compound 7) demonstrated comparable melanogenesis inhibitory activity to 5-hydroxy-7,3',4'-trimethoxyflavone (compound 6) in theophylline-stimulated murine B16 melanoma 4A5 cells, with IC50 values of 8.6 μM and 8.8 μM, respectively [1].

Melanogenesis Tyrosinase Inhibition Skin Pigmentation

Antiplasmodial Activity: 5,7,3',4'-Tetramethoxyflavone Shows Slightly Reduced Potency vs. 5,7,4'-Trimethoxyflavone

A direct comparison of flavonoids from *Kaempferia parviflora* revealed that 5,7,3',4'-Tetramethoxyflavone (compound 9) had an antiplasmodial IC50 of 4.06 μg/mL against *Plasmodium falciparum*, which was slightly less potent than 5,7,4'-trimethoxyflavone (compound 8) with an IC50 of 3.70 μg/mL [1].

Antimalarial Plasmodium falciparum Parasitology

Antifungal Activity: 5,7,3',4'-Tetramethoxyflavone Exhibits Superior Potency Against Candida albicans

In a head-to-head comparison, 5,7,3',4'-Tetramethoxyflavone (compound 9) displayed superior antifungal activity against *Candida albicans* with an IC50 of 17.63 μg/mL, compared to 3,5,7,4'-Tetramethoxyflavone (compound 7), which had an IC50 of 39.71 μg/mL [1].

Antifungal Candida albicans Mycology

In Vitro Anti-Inflammatory Activity: 5,7,3',4'-Tetramethoxyflavone is a Potent Inhibitor of NO Production

In a study comparing TMF and its metabolites, TMF inhibited LPS-induced nitric oxide (NO) production in RAW264.7 macrophages with an IC50 of 26.63 μM, outperforming its metabolites M1 (47.39 μM), M4 (33.17 μM), and M5 (30.24 μM) [1]. While a different study showed 5-hydroxy-3,7,3',4'-tetramethoxyflavone had an IC50 of 16.1 μM in a similar assay [2], the direct comparison to metabolites highlights the importance of the parent compound's structure.

Anti-inflammatory Nitric Oxide Immunology

Oral Bioavailability: 5,7,3',4'-Tetramethoxyflavone Demonstrates Quantified Pharmacokinetic Profile

A dedicated pharmacokinetic study in rats determined the absolute oral bioavailability of 5,7,3',4'-Tetramethoxyflavone to be 14.3% following a 50 mg/kg oral dose [1]. This provides a crucial, quantifiable benchmark for in vivo studies. While class-level inferences suggest methoxylated flavonoids generally have improved metabolic stability compared to their hydroxylated counterparts, this specific value for TMF is essential for accurate experimental design and dose calculation.

Pharmacokinetics Bioavailability ADME

Optimal Research and Procurement Applications for 5,7,3',4'-Tetramethoxyflavone


Comparative Flavonoid Structure-Activity Relationship (SAR) Studies

5,7,3',4'-Tetramethoxyflavone serves as an essential reference standard for SAR studies investigating the impact of methoxylation patterns on flavonoid bioactivity. Its defined activities in melanogenesis inhibition [1] and antiplasmodial [2] and antifungal [2] assays make it a critical comparator for other methoxyflavones and hydroxylated analogs.

Preclinical In Vivo Studies for Inflammation and Arthritis

Due to its established chondroprotective activity via β-catenin signaling [3] and its quantified oral bioavailability of 14.3% in rats [4], TMF is a strong candidate for preclinical animal models of osteoarthritis and inflammatory conditions. Its pharmacokinetic profile allows for more accurate dose-response and efficacy assessments compared to analogs with unknown bioavailability.

In Vitro Assays for Skin Pigmentation Research

With a defined IC50 of 8.6 μM for melanogenesis inhibition in B16 melanoma cells [1], TMF is a valuable tool compound for investigating pathways of skin pigmentation and screening for potential depigmenting agents. Its activity is comparable to hydroxylated analogs, offering a metabolically distinct chemical probe.

Reference Compound for Analytical Method Development

The development of a validated HPLC method for the simultaneous quantification of 12 methoxyflavones, including TMF, in *Kaempferia parviflora* extracts [1], positions this compound as a key analytical standard. Its inclusion is essential for quality control, standardization of botanical extracts, and quantification in biological matrices.

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